Bis(chloromethyl) sulfone
Overview
Description
Bis(chloromethyl) sulfone is a versatile compound used as a precursor in the synthesis of various chemical substances. Its unique molecular structure allows it to undergo a range of chemical reactions, making it a valuable compound in organic synthesis.
Synthesis Analysis
The synthesis of bis(chloromethyl) sulfone and its derivatives involves catalyzed lithiation reactions. Gómez et al. (2005) described the DTBB-catalyzed lithiation of bis(chloromethyl) sulfone in the presence of different carbonyl compounds, leading to the formation of corresponding dihydroxy sulfones upon hydrolysis (Gómez, Maciá, Soler, & Yus, 2005). This process illustrates the reactivity of bis(chloromethyl) sulfone towards nucleophilic substitution, enabling the introduction of various functional groups into the molecule.
Molecular Structure Analysis
The molecular structure of bis(chloromethyl) sulfone derivatives has been elucidated through X-ray crystallography. These studies reveal the spatial arrangement of atoms within the molecule and the influence of substituents on its overall structure. For example, the structure of bis(methylsulfonamido) sulfone was determined, showcasing the arrangement of sulfone and sulfonamido groups (Taraba & Ẑák, 2004).
Scientific Research Applications
Chemical Synthesis and Reactions
- Bis(chloromethyl) sulfone has been explored in various chemical reactions, demonstrating its versatility in synthesis processes. For instance, chloromethyl aryl sulfone carbanion reacts with electrophilic arenes, leading to products through nucleophilic substitution or bis-annulation, depending on the reactant used (Mieczyslaw M kakosza et al., 1987). Additionally, bis(chloromethyl) sulfone has been used as a precursor for α,α′-dianionic synthons, facilitating various organic transformations (Cecilia Gómez et al., 2005).
Applications in Polymer Science
- In the realm of polymer science, bis(chloromethyl) sulfone plays a significant role. For example, sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, synthesized using bis(chloromethyl) sulfone, have shown promising applications in fuel cells due to their high proton conductivity and mechanical properties (Byungchan Bae et al., 2009). Another study used bis(4-chloromethyl)-1,1′-biphenyl, a derivative of bis(chloromethyl) sulfone, to create sulfonated hyper-cross-linked polymers for the selective remediation of strontium and cesium in environmental applications (A. James et al., 2019).
Electronic and Optical Materials
- Bis(chloromethyl) sulfone derivatives have also been utilized in the development of electronic and optical materials. For instance, poly(azomethine sulfone)s, prepared using bis(4-chlorophenyl)sulfone, exhibit semiconducting properties with potential applications in electronic devices (G. Rusu et al., 2007). Additionally, bis(4-chlorophenyl)sulfone's unique structural properties have been studied for their applications in molecular systems and phase transitions, relevant to the field of materials science (J. Ollivier et al., 1996).
Environmental Applications
- In environmental studies, bis(chloromethyl) sulfone derivatives have been analyzed for their biodegradability and interaction with soil and water. For example, bis(trichloromethyl) sulfone, a related compound, has been studied for its metabolites in soil, providing insights into its environmental fate (B. Giang et al., 1994).
Safety And Hazards
Future Directions
Recent research has focused on the development of more sustainable methods for the synthesis of sulfones . Emerging technologies are being explored for a more sustainable sulfone synthesis . The reactivity of sulfones can be modulated from an electrophilic to a nucleophilic or even a radical character by adjustment of the reaction conditions .
properties
IUPAC Name |
chloro(chloromethylsulfonyl)methane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl2O2S/c3-1-7(5,6)2-4/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOGKEMZXNYTNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190995 | |
Record name | Bis(chloromethyl) sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(chloromethyl) sulfone | |
CAS RN |
37557-97-4 | |
Record name | Bis(chloromethyl) sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037557974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(chloromethyl) sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | chloro(chloromethanesulfonyl)methane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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